1-(2-Bromoethyl)pyrrolidine-2,5-dione
Overview
Description
Scientific Research Applications
1-(2-Bromoethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)pyrrolidine-2,5-dione can be synthesized through the bromination of N-ethylsuccinimide . The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform . The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination of the ethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity . The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrrolidine derivatives with various functional groups.
Oxidation: N-oxide derivatives of the original compound.
Reduction: Hydroxylated pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)pyrrolidine-2,5-dione involves its interaction with nucleophilic sites in biological molecules . The bromoethyl group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues in proteins . This can lead to the inhibition of enzyme activity or modification of protein function . The compound’s effects are mediated through pathways involving covalent modification of target proteins .
Comparison with Similar Compounds
Similar Compounds
N-Ethylsuccinimide: Similar structure but lacks the bromoethyl group.
N-Bromosuccinimide: Contains a bromine atom but differs in the overall structure.
Succinimide: Basic structure without any substituents.
Uniqueness
1-(2-Bromoethyl)pyrrolidine-2,5-dione is unique due to its bromoethyl group, which imparts distinct reactivity and allows for specific interactions with nucleophiles . This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
1-(2-bromoethyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDHHRUFSOIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543892 | |
Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55943-72-1 | |
Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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